molecular formula C14H18O6 B012402 1,1,1-Trimethylol ethane triacrylate CAS No. 19778-85-9

1,1,1-Trimethylol ethane triacrylate

Cat. No.: B012402
CAS No.: 19778-85-9
M. Wt: 282.29 g/mol
InChI Key: HSZUHSXXAOWGQY-UHFFFAOYSA-N
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Description

1,1,1-Trimethylol ethane triacrylate is a useful research compound. Its molecular formula is C14H18O6 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Copper-Catalyzed Cross-Coupling Reactions : Yao-Jung Chen and Hsin-Hung Chen (2006) found that 1,1,1-tris(hydroxymethyl)ethane serves as a versatile ligand for copper-catalyzed cross-coupling reactions of aryl iodides with amides, thiols, and phenols, yielding products efficiently (Yao‐Jung Chen & Hsin-Hung Chen, 2006).

  • Dental Restorations : F. Gao et al. (2002) synthesized new trimethacrylates from methacryloyl chloride and hydroxyl intermediates, showing potential for improved dental restorations due to their physical properties, higher bond conversion, and reduced polymerization shrinkage (F. Gao et al., 2002).

  • Dentin Adhesives : A study by Jong‐Gu Park et al. (2009) revealed that a new urethane-based trimethacrylate monomer improves esterase resistance in dentin adhesives, leading to comparable mechanical properties and better penetration into the dentin surface (Jong‐Gu Park et al., 2009).

  • Polymerization Shrinkage Reduction : J. Kim and C. Chung (2003) found that acetylation of hydroxyl groups in trifunctional methacrylates effectively reduces curing shrinkage, water sorption, and water solubility in dental composites (J. Kim & C. Chung, 2003).

  • Polyetherification of Primary Polyols : Agnes Dupraz, Philippe Guy, and C. Dupuy (1996) achieved polyetherification of primary polyols like pentaerythritol and 1,1,1-tris(hydroxymethyl)ethane using 1,4-addition to tert-butyl acrylate and acrylonitrile (Agnes Dupraz et al., 1996).

  • Optimal Synthesis Conditions : Chen Zhen-gan (2010) identified optimal conditions for synthesizing trimethylolpropane triacrylate, including catalyst concentration, reaction temperature, time, and acid-to-alcohol molar ratio (Chen Zhen-gan, 2010).

Safety and Hazards

1,1,1-Trimethylol ethane triacrylate may cause skin and eye irritation. Proper handling, including the use of personal protective equipment, is essential. It is advisable to work in a well-ventilated area and avoid inhalation of vapors. Refer to safety data sheets (SDS) for detailed safety information .

Biochemical Analysis

Biochemical Properties

1,1,1-Trimethylol ethane triacrylate plays a significant role in biochemical reactions due to its ability to form covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its acrylate groups, which can undergo Michael addition reactions with nucleophilic amino acid residues such as cysteine, lysine, and histidine. These interactions can lead to the formation of stable adducts, potentially altering the activity and function of the biomolecules involved .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can lead to changes in gene expression and cellular metabolism. For example, the compound may inhibit or activate specific transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the nature of the interaction. By binding to the active site of an enzyme, it can block substrate access and inhibit enzyme activity. Alternatively, it can induce conformational changes in the enzyme, enhancing its activity. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and other degradation processes, leading to the formation of byproducts that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell growth, differentiation, and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects, such as cytotoxicity and tissue damage, have been observed at high doses. These threshold effects highlight the importance of dose optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through hydrolysis, oxidation, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic processes can influence the compound’s overall impact on cellular function and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, where it can exert its biological effects .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific organelles or compartments through post-translational modifications or binding to targeting signals. Its localization can influence its activity and function, as different cellular environments may affect its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

[2-methyl-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-5-11(15)18-8-14(4,9-19-12(16)6-2)10-20-13(17)7-3/h5-7H,1-3,8-10H2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZUHSXXAOWGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066527
Record name 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19778-85-9
Record name 1,1′-[2-Methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] di-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19778-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolethane triacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019778859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-[2-methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-[[(1-oxoallyl)oxy]methyl]propane-1,3-diyl diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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